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Compound of Interest

Compound Name: Terbium-161

Cat. No.: B1209772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the

radiolabeling of peptides and antibodies with Terbium-161 (¹⁶¹Tb), a promising radionuclide for

targeted radionuclide therapy. The following sections offer comprehensive methodologies,

quantitative data summaries, and visual workflows to guide researchers in developing ¹⁶¹Tb-

based radiopharmaceuticals.

Introduction to Terbium-161
Terbium-161 is a therapeutic radionuclide with a half-life of 6.89 days. It decays to stable

Dysprosium-161 via β⁻ emission (mean energy 154 keV) and also emits a significant number

of low-energy conversion and Auger electrons.[1][2] This unique decay profile makes ¹⁶¹Tb

particularly effective for treating small tumors and micrometastases.[1][2] Its gamma emissions

(49 keV and 75 keV) also allow for SPECT imaging, enabling patient-specific dosimetry and

treatment monitoring.[1][3]

Chelator Selection
The stable incorporation of ¹⁶¹Tb³⁺ into a targeting molecule is crucial for the development of

effective and safe radiopharmaceuticals. This is achieved through the use of a bifunctional

chelator, which is first conjugated to the peptide or antibody and then complexes the

radionuclide. The choice of chelator is critical and depends on the nature of the targeting

biomolecule, particularly its heat sensitivity.
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For Peptides (e.g., PSMA inhibitors, Somatostatin analogs): DOTA (1,4,7,10-

tetraazacyclododecane-1,4,7,10-tetraacetic acid) is the most commonly used and well-

established chelator. It forms highly stable complexes with ¹⁶¹Tb, typically requiring heating

to 90-95°C for efficient radiolabeling.[3][4]

For Heat-Sensitive Antibodies and Large Proteins: High temperatures can lead to

denaturation and loss of function. Therefore, milder labeling conditions are required.

Chelators such as CHX-A''-DTPA, DOTA-GA, and NETA have been shown to efficiently

chelate ¹⁶¹Tb at lower temperatures (25-40°C).[2][5] Studies have shown that while DTPA

can label efficiently at room temperature, its complexes with ¹⁶¹Tb may exhibit lower in vivo

stability, leading to off-target bone uptake.[6] DOTA, DOTA-GA, and NETA conjugates have

demonstrated negligible bone uptake, indicating higher in vivo stability.[6]

Quantitative Data Summary
The following tables summarize key quantitative data from various studies on ¹⁶¹Tb

radiolabeling.

Table 1: Radiolabeling Conditions and Efficiency for ¹⁶¹Tb-Peptides
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Table 2: Radiolabeling and Stability Data for ¹⁶¹Tb-Antibodies/Proteins (HSA as model)
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Experimental Workflows and Protocols
The following diagrams and protocols outline the key steps in the preparation of ¹⁶¹Tb-labeled

peptides and antibodies.

Workflow for ¹⁶¹Tb-Peptide Radiolabeling
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Preparation

Radiolabeling Reaction

Purification & Quality Control

Start: DOTA-conjugated Peptide

Prepare Buffers:
- Sodium Acetate (pH 4.5-5.5)

- Quenchers (e.g., Ascorbic Acid)

Combine:
1. Buffer & Quencher
2. ¹⁶¹TbCl₃ Solution
3. DOTA-Peptide

Incubate at 90-95°C
for 15-30 minutes

Cool to Room Temperature

Purification (Optional)
(e.g., C18 SPE Cartridge)

Quality Control:
- Radio-TLC

- Radio-HPLC

Final Product:
¹⁶¹Tb-DOTA-Peptide

Click to download full resolution via product page

Caption: General workflow for radiolabeling peptides with Terbium-161.
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Detailed Protocol: ¹⁶¹Tb-PSMA-617 Radiolabeling
This protocol is adapted from a published method for labeling PSMA-617.[4]

Materials:

¹⁶¹TbCl₃ in 0.05 M HCl

DOTA-PSMA-617

Sodium Acetate Buffer (0.5 M, pH 4.5)

L-Ascorbic Acid Solution (50 mg/mL)

Sterile, pyrogen-free reaction vial

Heating block or water bath set to 95°C

C18 Sep-Pak light cartridge (for purification, if needed)

Ethanol and sterile water for cartridge activation/washing

Radio-TLC system (e.g., ITLC-SG strips, citrate buffer mobile phase)

Radio-HPLC system with a suitable column (e.g., C18)

Procedure:

In a sterile reaction vial, add 50 µL of ascorbic acid solution.

Add 1 mL of sodium acetate buffer to the vial.

Carefully add the desired activity of ¹⁶¹TbCl₃ (e.g., 185 MBq) to the reaction vial. Gently mix.

Incubate the mixture at 95°C for 10 minutes.

Add the required amount of DOTA-PSMA-617 (e.g., 25 µL of a 1 mg/mL solution) to the vial.

Continue incubation at 95°C for 25 minutes.
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After incubation, remove the vial from the heat and allow it to cool to room temperature.

Quality Control:

Radio-TLC: Spot a small aliquot of the reaction mixture onto an ITLC-SG strip. Develop

the chromatogram using a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 5.5). Free

¹⁶¹Tb will remain at the origin (Rf=0), while ¹⁶¹Tb-PSMA-617 will migrate with the solvent

front (Rf > 0.8).

Radio-HPLC: Inject an aliquot onto a C18 HPLC column and elute with a gradient of

water/acetonitrile containing 0.1% TFA. Monitor the eluate with a radiation detector. The

retention time of the radiolabeled peptide should be distinct from that of free ¹⁶¹Tb.

Purification (if necessary): If the radiochemical purity is below 95%, the product can be

purified using a C18 cartridge.

Condition the cartridge with ethanol followed by sterile water.

Load the reaction mixture onto the cartridge.

Wash the cartridge with sterile water to remove unreacted ¹⁶¹Tb and hydrophilic impurities.

Elute the final ¹⁶¹Tb-PSMA-617 product with a small volume of 50% ethanol.

The ethanol can be removed by gentle heating under a stream of nitrogen, and the

product reconstituted in a suitable buffer for injection (e.g., saline).

Workflow for ¹⁶¹Tb-Antibody Radiolabeling (Mild
Conditions)
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Preparation

Radiolabeling Reaction

Purification & Quality Control

Start: Chelator-conjugated Antibody
(e.g., DOTA-GA-Antibody)

Prepare Buffer:
- Sodium Acetate (0.1 M, pH 4.7)
or Ammonium Acetate (pH 5.5)

Combine:
1. Buffer

2. ¹⁶¹TbCl₃ Solution
3. Chelator-Antibody

Incubate at 40°C
for 60 minutes

Cool to Room Temperature

Purification
(Size Exclusion Chromatography, e.g., PD-10)

Quality Control:
- Radio-SEC-HPLC

- iTLC

Final Product:
¹⁶¹Tb-Antibody

Click to download full resolution via product page

Caption: General workflow for mild radiolabeling of antibodies with Terbium-161.
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Detailed Protocol: ¹⁶¹Tb-Antibody Radiolabeling
(General)
This protocol is a general guideline based on methods for labeling heat-sensitive biomolecules.

[6][10] Optimization will be required for specific antibodies.

Materials:

¹⁶¹TbCl₃ in 0.05 M HCl

Chelator-conjugated antibody (e.g., DOTA-GA-mAb) in a suitable buffer (e.g., HEPES, PBS)

Sodium Acetate Buffer (0.1 M, pH 4.7) or other suitable buffer

Sterile, pyrogen-free, low-binding microcentrifuge tubes

Heating block or incubator set to 40°C

Size exclusion chromatography (SEC) column (e.g., PD-10 desalting column) for purification

Radio-SEC-HPLC system

iTLC system

Procedure:

In a low-binding microcentrifuge tube, combine the chelator-conjugated antibody and the

sodium acetate buffer. The final pH of the reaction mixture should be between 4.5 and 5.5.

Carefully add the ¹⁶¹TbCl₃ solution to the antibody mixture. The amount of antibody should

be in molar excess to the terbium to ensure high labeling efficiency.

Incubate the reaction mixture at 40°C for 60 minutes. Avoid vigorous shaking or vortexing

which could damage the antibody. Gentle mixing is sufficient.

After incubation, cool the reaction to room temperature.

Purification:
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Purify the radiolabeled antibody from unreacted ¹⁶¹Tb using an SEC column (e.g., PD-10).

Equilibrate the column with a suitable buffer (e.g., sterile saline).

Load the reaction mixture onto the column.

Elute the column with the equilibration buffer and collect fractions.

The ¹⁶¹Tb-antibody will elute in the initial, high molecular weight fractions, while free ¹⁶¹Tb

will be retained and elute later.

Identify the product-containing fractions using a gamma counter.

Quality Control:

Radio-SEC-HPLC: Analyze an aliquot of the purified product to confirm the absence of

aggregates and free ¹⁶¹Tb. The radioactivity should correspond to the peak of the intact

antibody.

iTLC: Use a system where the antibody remains at the origin and free ¹⁶¹Tb moves with

the solvent front (e.g., using 50 mM DTPA as the mobile phase) to quickly assess the

percentage of free radionuclide.

Stability and Quality Control Considerations
Radiolytic Degradation: High specific activities can lead to radiolysis of the labeled

compound. The addition of radical scavengers ("quenchers") like L-ascorbic acid or gentisic

acid to the final product formulation is crucial for maintaining stability.[1][3][4] Studies show

that in the presence of ascorbic acid, ¹⁶¹Tb-PSMA-617 is stable for up to 72 hours.[4][11][12]

Purity: The final radiopharmaceutical product must be tested for radiochemical, radionuclidic,

and chemical purity before administration.[13]

Metal Impurities: The ¹⁶¹Tb stock solution may contain metal impurities that can compete with

¹⁶¹Tb for the chelator, potentially reducing the radiochemical yield.[3] It is important to use

high-purity ¹⁶¹Tb.
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Hydrophilicity: The lipophilicity of the radiopharmaceutical can be determined by measuring

the logD (n-octanol/PBS distribution coefficient). For example, ¹⁶¹Tb-PSMA-617 has been

reported to be hydrophilic with a logP value of -2.15 ± 0.31 and a logD value of -3.9 ± 0.1.[1]

[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1209772#terbium-161-radiolabeling-protocols-for-
peptides-and-antibodies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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